molecular formula C7H5ClN2 B1590024 2-Chloro-5-methylnicotinonitrile CAS No. 66909-34-0

2-Chloro-5-methylnicotinonitrile

Cat. No.: B1590024
CAS No.: 66909-34-0
M. Wt: 152.58 g/mol
InChI Key: ABDCRTUCXNUXMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylnicotinonitrile typically involves halogenation and nitrile formation reactions. One common method includes the chlorination of 5-methylnicotinonitrile using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield . The process involves the use of inexpensive raw materials and terminates in a batch crystallization step to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Scientific Research Applications

2-Chloro-5-methylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Chloro-5-methylnicotinonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

2-chloro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDCRTUCXNUXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495836
Record name 2-Chloro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-34-0
Record name 2-Chloro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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